Acétyl tétrapeptide-9

Vue d'ensemble

Description

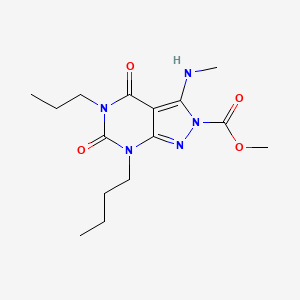

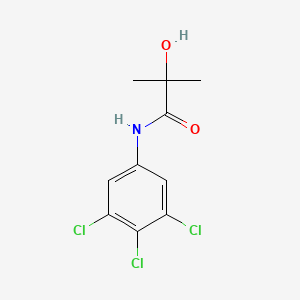

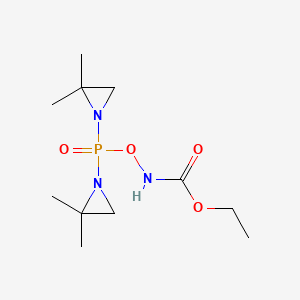

Acetyl Tetrapeptide-9 is a synthetic peptide that mimics Lumican’s matrikine function regulating fibroblast activities . It stimulates the skin’s natural regeneration mechanisms, making it look and feel young . The peptide sequence is Ac-Gln-Asp-Val-His-OH .

Synthesis Analysis

Acetyl Tetrapeptide-9 stimulates the synthesis of lumican and collagen I to increase the quality of the dermal extracellular matrix . It also boosts the synthesis of both syndecan-1 and collagen XVII in keratinocytes to reinforce global skin cohesion .Molecular Structure Analysis

The molecular formula of Acetyl Tetrapeptide-9 is C22H33N7O9 . Its exact mass is 539.23 and its molecular weight is 539.540 .Chemical Reactions Analysis

Acetyl Tetrapeptide-9 is a synthetic signal peptide . It stimulates the synthesis of lumican in vitro .Physical And Chemical Properties Analysis

The density of Acetyl Tetrapeptide-9 is 1.4±0.1 g/cm3 . Its boiling point is 1169.0±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.3 mmHg at 25°C .Applications De Recherche Scientifique

Acétyl tétrapeptide-9 : Analyse complète des applications de la recherche scientifique :

Anti-âge et régénération cutanée

L'this compound est réputé pour ses propriétés anti-âge, principalement en raison de sa capacité à optimiser la fonctionnalité des fibres de collagène. Il se lie à des récepteurs spécifiques sur les fibroblastes, stimulant la production de lumican et de collagène de type I, ce qui entraîne la régénération cutanée et la réorganisation des fibres . Ce peptide est un excellent ingrédient pour les applications anti-âge, offrant un effet scientifiquement prouvé sur le rajeunissement de la peau.

Renforcement de la cohésion cutanée globale

En plus de ses effets sur la synthèse du collagène, l'this compound stimule également la synthèse du syndecan-1 et du collagène XVII dans les kératinocytes. Cette action renforce la cohésion cutanée globale, offrant une structure cutanée plus ferme et plus résistante .

Réduction de la rugosité et de la complexité de la peau

L'application d'this compound a été associée à une diminution de la rugosité et de la complexité de la peau. Cela conduit à une texture de peau plus lisse et est particulièrement bénéfique dans les formulations cosmétiques visant à améliorer l'apparence de la surface de la peau .

Diminution de la zone des rides profondes

L'un des effets notables de l'this compound est sa capacité à réduire la zone occupée par les rides profondes. Cette propriété est très recherchée dans les produits de soin anti-âge, car elle contribue à un teint plus jeune .

Amélioration du teint de la peau

L'utilisation de l'this compound a été associée à une augmentation du teint de la peau, ce qui est indicatif d'une peau plus saine et plus éclatante. Cette amélioration est probablement due à l'influence du peptide sur la structure du collagène et les niveaux d'hydratation de la peau .

Applications potentielles en cicatrisation

Bien que cela ne soit pas explicitement mentionné dans les résultats de la recherche, des peptides comme l'this compound qui influencent la synthèse du collagène et la structure de la peau peuvent avoir des applications potentielles dans la recherche sur la cicatrisation. En favorisant la production de collagène et en améliorant la qualité de la MEC, ils pourraient contribuer à des processus de réparation des plaies plus rapides et plus efficaces.

Ces applications mettent en évidence la polyvalence et le potentiel de l'this compound dans divers domaines de la recherche scientifique liés à la dermatologie et aux soins de la peau.

INCI Guide - Acetyl Tetrapeptide-9 MDPI - Topical Peptide Treatments with Effective Anti-Aging Results MDPI - Topical Peptide Treatments with Effective Anti-Aging Results Cosmetic Science Technology - Counteracting Ageing Phenomena by New Pure Tetrapeptides

Mécanisme D'action

Target of Action

Acetyl Tetrapeptide-9, also known as Dermican LS 9837 or N-Acetyl-gln-asp-val-his, primarily targets Lumican , a specific proteoglycan . Proteoglycans are small protein-sugar complexes that are crucial for the effective organization of collagen fibers and the extracellular matrix . Lumican binds to collagen, connecting its molecules, decreasing the gap between them, and forming functional fibers .

Mode of Action

Acetyl Tetrapeptide-9 mimics Lumican’s matrikine function, which regulates fibroblast activities . By binding to specific receptors on the fibroblast membrane, it boosts the production of Lumican and Collagen type 1 . This leads to a scientifically proven skin regeneration and fiber reorganization effect .

Biochemical Pathways

The primary biochemical pathway influenced by Acetyl Tetrapeptide-9 involves the metabolism of Lumican . Lumican plays a vital role in ensuring the optimal stability of the extracellular matrix, both by facilitating the synthesis of collagen fibrils and their organization into functional fiber supports .

Result of Action

The action of Acetyl Tetrapeptide-9 results in skin regeneration and fiber reorganization . Clinical studies have confirmed that skin becomes thicker and firmer after four months of treatment with a preparation containing this peptide . It leads to a unique anti-aging effect that uses the metabolism of Lumican to improve the skin’s firmness and suppleness .

Action Environment

It is also recommended to store the compound at room temperature, protected from light, moisture, and heat .

Safety and Hazards

Orientations Futures

Acetyl Tetrapeptide-9 is a promising ingredient for anti-aging applications . It has a unique mechanism of action that leads to a strong anchoring of the collagen fibrils and a better way to restore the skin’s youthful appearance . Future research may focus on further understanding its effectiveness and developing new treatments .

Analyse Biochimique

Biochemical Properties

Acetyl Tetrapeptide-9 plays a crucial role in biochemical reactions, particularly in the regulation of fibroblast activities . It mimics the function of Lumican, a proteoglycan that is essential for the effective organization of collagen fibers and the extracellular matrix . By binding to specific receptors on the fibroblast membrane, Acetyl Tetrapeptide-9 boosts the production of Lumican and Collagen type 1 .

Cellular Effects

Acetyl Tetrapeptide-9 has profound effects on various types of cells and cellular processes. It stimulates the skin’s natural regeneration mechanisms, leading to a scientifically proven skin regeneration and fiber reorganization effect . A clinical study has confirmed that skin is thicker and firmer after four months of treatment with a preparation containing Acetyl Tetrapeptide-9 .

Molecular Mechanism

The molecular mechanism of action of Acetyl Tetrapeptide-9 involves its interaction with specific receptors on the fibroblast membrane . This interaction stimulates the production of Lumican and Collagen type 1, leading to improved skin firmness and suppleness .

Temporal Effects in Laboratory Settings

In laboratory settings, Acetyl Tetrapeptide-9 has been shown to stimulate the synthesis of lumican and collagen I, thereby enhancing the quality of the dermal extracellular matrix .

Metabolic Pathways

Acetyl Tetrapeptide-9 influences the metabolism of a specific proteoglycan, Lumican . Lumican plays a crucial role in ensuring the optimal stability of the extracellular matrix by facilitating the synthesis of collagen fibrils and their organization into functional fiber supports .

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38)/t13-,14-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZANUZIBYJBIN-XSWJXKHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239151 | |

| Record name | Acetyl tetrapeptide-9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928006-50-2 | |

| Record name | Acetyl tetrapeptide-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl tetrapeptide-9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidine, N2-acetyl-L-glutaminyl-L-α-aspartyl-L-valyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL TETRAPEPTIDE-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMO8OOD3V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

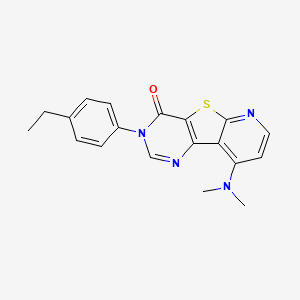

![5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)

![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)

![13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664268.png)